molecular formula C13H17ClN2O B132958 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride CAS No. 148077-69-4

4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

Cat. No. B132958
M. Wt: 252.74 g/mol
InChI Key: KNBRFZWWCBSGDU-UHFFFAOYSA-N
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Description

The compound 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride is a derivative of piperazine, which is a class of organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities, including anticancer and antibacterial properties . The specific compound is closely related to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which is a key precursor in the synthesis of imatinib, a well-known anticancer drug .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid can be synthesized through direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride, yielding high purity products in 95-99% yields . Another synthesis approach involves the α-bromination of 4-methylbenzoic acid followed by amination without separation, with bromosuccinimide as the bromine agent and benzoyl peroxide as the initiator . These methods provide efficient routes for the large-scale production of piperazine derivatives, which could be adapted for the synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride.

Molecular Structure Analysis

The molecular structure and conformational stability of piperazine derivatives have been studied using various computational methods, such as ab initio Hartree-Fock and density functional theory (DFT) . These studies help in understanding the most stable conformations and the geometrical parameters of the molecules. For example, the crystal structure of a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride hemihydrate, has been determined, revealing specific dihedral angles and hydrogen bonding patterns that influence the stability and packing of the crystal .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of functional groups that can interact with other chemical entities. The binding characteristics of these compounds to proteins such as bovine serum albumin (BSA) have been investigated using spectroscopic techniques, which provide insights into their pharmacokinetic mechanisms . Additionally, the reactivity of the carboxyl group in related compounds has been studied, showing that it can participate in weak intermolecular interactions that influence the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Spectroscopic analyses, such as fluorescence spectroscopy, circular dichroism, and Raman spectroscopy, have been employed to study the physicochemical properties of these compounds . These studies reveal how structural changes in proteins and chemical environmental changes can be induced by piperazine derivatives. Furthermore, the vibrational spectra of these molecules have been recorded and compared with computational values to understand their vibrational modes and the reliability of spectral analysis .

Scientific Research Applications

Synthesis of Amides and Benzamides

Research conducted by Koroleva et al. (2011) details the synthesis of new carboxylic acid amides, including those containing an N-methylpiperazine fragment. This synthesis involves reactions of 1-methylpiperazine with 4-chlorobenzoyl chloride and 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, showcasing its utility in producing compounds like 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide, which is key in synthesizing antileukemic agents like imatinib (Koroleva et al., 2011).

Benzoyl Chloride in Organic Synthesis

Lu Xiao-qin (2010) investigated the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride from 4-methylbenzoic acid. This study highlights the effect of various agents and conditions on the amination process, demonstrating the role of 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride in organic compound synthesis (Lu Xiao-qin, 2010).

Fragmentation Study in Mass Spectrometry

In a study on electrospray ionization tandem mass spectrometry, Chai et al. (2017) explored the fragmentation of protonated benzoylamines, including 1-benzoyl-4-methylpiperazine. This research shows that 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride can be involved in generating benzoyl cation, a key species in the fragmentation process and mass spectrometry analysis (Chai et al., 2017).

Synthesis of Imatinib Precursor

Koroleva et al. (2012) describe an efficient method for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial precursor for the antileukemic drug imatinib. This synthesis demonstrates the chemical's importance in pharmaceutical manufacturing (Koroleva et al., 2012).

Role in Developing Fungicidal and Bactericidal Agents

Buzykin et al. (1991) conducted research on the reaction of benzoyl chloride with 4-aminomethylthiazole, resulting in compounds with fungicidal and bactericidal activity. This showcases another potential application of 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride in developing agents for controlling biological pests (Buzykin et al., 1991).

properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBRFZWWCBSGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548319
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

CAS RN

148077-69-4
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EV Koroleva, KN Gusak, ZV Ignatovich… - Russian Journal of …, 2011 - Springer
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-…
Number of citations: 5 link.springer.com
F De Bree, LA Sorbera, R Fernandez… - Drugs of the …, 2001 - access.portico.org
Imatinib Mesilate Page 1 an age = 45-55 years), although people of all ages can suffer from the disease. Fifteen to twenty percent of all adult leukemias are of this category and 1-2 …
Number of citations: 14 access.portico.org
A Mesylate, CP Robinson, KA Robinson, J Castañer - Drugs of the Future, 2001
Number of citations: 0

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